N-Sulfonyl Substituent Bulk: A Tangible Physicochemical Differentiation from Phenylsulfonyl and Phenethylsulfonyl Analogs
The 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group imparts a significantly larger molecular footprint compared to simpler aromatic sulfonyl analogs. The target compound has a molecular weight of 303.42 g/mol , which is 54.09 g/mol heavier than the phenylsulfonyl analog (CAS 1797892-75-1, 249.33 g/mol) and 18.04 g/mol heavier than the phenethylsulfonyl analog (CAS 1705978-53-5, approx. 285.38 g/mol) [1]. This increased mass and surface area directly influence properties like lipophilicity, polar surface area, and entropic binding costs.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 303.42 g/mol |
| Comparator Or Baseline | Benzenesulfonyl analog (CAS 1797892-75-1): 249.33 g/mol; Phenethylsulfonyl analog (CAS 1705978-53-5): ~285.38 g/mol |
| Quantified Difference | +54.09 g/mol vs benzenesulfonyl; +18.04 g/mol vs phenethylsulfonyl |
| Conditions | Calculated from molecular formula |
Why This Matters
Selecting a compound by molecular weight and lipophilic bulk is critical for maintaining SAR consistency in CNS-targeted programs where blood-brain barrier penetration and target off-rates are highly dependent on these parameters.
- [1] Kuujia Product Page: (1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS: 1705978-53-5) View Source
